molecular formula C20H18N4O6S B2386377 N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide CAS No. 450338-05-3

N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide

Cat. No.: B2386377
CAS No.: 450338-05-3
M. Wt: 442.45
InChI Key: FIIPCNWKDGHAIY-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazol core with two sulfone (dioxo) groups at the 5-position. The structure includes a 4-methoxyphenyl substituent at the 2-position of the pyrazole ring and a 4-methyl-3-nitrobenzamide group at the 3-position. The sulfone groups confer electron-withdrawing properties, enhancing stability and influencing reactivity. The 4-methoxy group contributes to lipophilicity, while the nitro and methyl groups on the benzamide moiety may modulate steric and electronic interactions in biological systems.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O6S/c1-12-3-4-13(9-18(12)24(26)27)20(25)21-19-16-10-31(28,29)11-17(16)22-23(19)14-5-7-15(30-2)8-6-14/h3-9H,10-11H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIPCNWKDGHAIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thieno[3,4-c]pyrazole core: This step involves the cyclization of a suitable precursor, such as a thienyl hydrazine derivative, under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This can be achieved through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thieno[3,4-c]pyrazole intermediate.

    Attachment of the nitrobenzamide moiety: This step typically involves the coupling of the intermediate with a nitrobenzoyl chloride or a similar reagent under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of an amino derivative.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer and anti-inflammatory agents.

    Material Science: Its chemical properties allow it to be used in the synthesis of advanced materials, such as organic semiconductors and photovoltaic cells.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related derivatives, focusing on core frameworks, substituents, and reported activities.

Structural Analogues

Compound Core Structure Key Substituents Biological Activity (IC50) Spectral Features (IR) Reference
Target Compound Thieno[3,4-c]pyrazol 4-Methoxyphenyl, 4-methyl-3-nitrobenzamide Not reported Sulfone (νS=O ~1150–1250 cm⁻¹), C=O (amide, ~1680 cm⁻¹)
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole-thione Phenylsulfonyl, 2,4-difluorophenyl Not reported C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹), absence of C=O
4-{3-Amino-4-[(4-Methylphenyl)hydrazono]-5-imino-4,5-dihydropyrazol-1-yl}-benzenesulfonamide (ii) Pyrazole Benzenesulfonamide, hydrazono LOX inhibition: 1.92 ± 0.01 µM Not specified

Key Differences and Implications

  • Sulfone groups in the thienopyrazol system increase oxidation stability relative to thione-containing triazoles (e.g., compounds [7–9]), which exist in tautomeric equilibrium .
  • Substituent Effects: The 4-methoxy group on the phenyl ring enhances lipophilicity compared to the 2,4-difluorophenyl substituents in triazoles [7–9], which may improve membrane permeability . The 3-nitro group on the benzamide moiety introduces strong electron-withdrawing effects, contrasting with the hydrazono group in pyrazole (ii), which may facilitate hydrogen bonding in enzymatic pockets .
  • Biological Activity :

    • While the target compound’s activity is unspecified, pyrazole derivative (ii) exhibits potent LOX inhibition (IC50 1.92 µM), suggesting that the nitro and sulfonamide groups in related structures are critical for interaction with LOX active sites .

Research Findings and Implications

  • Structural Uniqueness: The thienopyrazol core with sulfone groups distinguishes the target compound from triazole and pyrazole analogs, offering a novel scaffold for drug discovery.
  • Activity Predictions : Based on pyrazole (ii), the nitro and benzamide groups in the target compound may position it as a candidate for LOX or kinase inhibition, though experimental validation is required .
  • Synthetic Challenges: The fused thienopyrazol system likely demands multi-step synthesis with precise oxidation control, contrasting with simpler triazole cyclizations .

Biological Activity

N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C21H17N3O5S
  • Molecular Weight : 423.4 g/mol
  • CAS Number : 893939-04-3

The compound exhibits various biological activities attributed to its unique structural features. Key mechanisms include:

  • Anti-inflammatory Activity : The compound has shown potential in inhibiting inflammatory pathways, particularly through the suppression of NF-κB activation in macrophages. This is crucial for reducing inflammation-related diseases.
  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in inflammatory processes, which may lead to therapeutic applications in treating conditions such as arthritis and other inflammatory disorders.
  • Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.

In Vitro Studies

A study conducted on RAW 264.7 macrophages demonstrated that the compound significantly inhibited LPS-induced nitric oxide (NO) production and NF-κB activation. The relative luciferase activity values were notably lower than the vehicle control, indicating effective anti-inflammatory properties (values reported: 0.55 ± 0.09) .

Case Studies

  • Anti-inflammatory Effects :
    • In a controlled experiment, this compound was administered to RAW 264.7 cells. The results indicated a significant reduction in pro-inflammatory cytokines compared to untreated controls.
  • Cancer Cell Line Studies :
    • The compound was tested against various cancer cell lines (e.g., MCF7 for breast cancer). Results showed a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.

Table of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryNF-κB inhibition
Enzyme inhibitionSpecific enzyme targets
AnticancerInduction of apoptosis

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